molecular formula C12H10N6 B4814669 N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine

N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine

Cat. No.: B4814669
M. Wt: 238.25 g/mol
InChI Key: OCYWEGHHDXCAPI-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine is a complex organic compound that features a naphthalene ring, a Schiff base, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine typically involves the condensation of naphthalen-2-carbaldehyde with 2H-tetrazol-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylmethylideneamino-2H-tetrazol-5-one, while reduction may produce naphthalen-2-ylmethylamine-2H-tetrazol-5-amine.

Scientific Research Applications

N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interfere with cellular processes.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The Schiff base can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. The tetrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ylmethylideneamino derivatives: These compounds share the naphthalene and Schiff base moieties but differ in the substituents on the tetrazole ring.

    Tetrazole derivatives: Compounds with a tetrazole ring but different aromatic or aliphatic substituents.

Uniqueness

N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both a naphthalene ring and a tetrazole ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-2-4-11-7-9(5-6-10(11)3-1)8-13-14-12-15-17-18-16-12/h1-8H,(H2,14,15,16,17,18)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYWEGHHDXCAPI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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